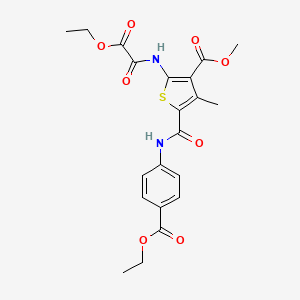

5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester

Description

5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a structurally complex thiophene derivative with a molecular formula of C₂₆H₂₆N₂O₆S and an average mass of 494.562 g/mol . The compound features multiple functional groups, including:

- A 4-ethoxycarbonyl phenylcarbamoyl group at position 5 of the thiophene ring.

- An ethoxyoxalyl amino substituent at position 2.

- A methyl ester at position 3.

- A methyl group at position 4.

The presence of these groups confers distinct electronic and steric properties. The ChemSpider ID for this compound is 1026584, and its systematic IUPAC name reflects its intricate substitution pattern .

Properties

Molecular Formula |

C21H22N2O8S |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H22N2O8S/c1-5-30-19(26)12-7-9-13(10-8-12)22-16(24)15-11(3)14(20(27)29-4)18(32-15)23-17(25)21(28)31-6-2/h7-10H,5-6H2,1-4H3,(H,22,24)(H,23,25) |

InChI Key |

WCVVFIPURXCVAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C |

Origin of Product |

United States |

Biological Activity

The compound 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a complex thiophene derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound's structure can be broken down into several functional groups, including a thiophene ring, ester functionalities, and amide linkages. These structural elements are pivotal in determining the compound's biological activity. The synthesis typically involves multi-step organic reactions, where thiophene derivatives are modified through various chemical transformations to incorporate the desired functional groups.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

These findings suggest that modifications to the thiophene structure, such as the incorporation of ethoxycarbonyl and carbamoyl groups, may enhance antibacterial efficacy .

Anti-inflammatory Activity

In addition to antibacterial effects, compounds related to this class have demonstrated anti-inflammatory properties. For example, thienopyrimidine derivatives have been shown to reduce inflammation markers in vitro. In a study examining the effects of various thiophene derivatives on inflammatory cytokines, it was found that certain modifications led to a significant decrease in TNF-alpha and IL-6 levels in cell cultures .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. Some studies report that these compounds can induce apoptosis in cancer cell lines. For instance, a related compound was tested against leukemia cells and showed selective cytotoxicity at micromolar concentrations. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways .

Case Studies

-

Case Study 1: Antibacterial Efficacy

- Objective : To evaluate the antibacterial activity of synthesized thiophene derivatives.

- Method : Disc diffusion method against various bacterial strains.

- Results : Compounds with ethoxycarbonyl substitutions showed enhanced inhibition against both Gram-positive and Gram-negative bacteria.

-

Case Study 2: Anti-inflammatory Effects

- Objective : To assess the impact on inflammatory cytokine production.

- Method : Treatment of LPS-stimulated macrophages with thiophene derivatives.

- Results : Significant reduction in cytokine levels was observed, indicating potential for therapeutic use in inflammatory diseases.

-

Case Study 3: Anticancer Activity

- Objective : To determine cytotoxic effects on cancer cell lines.

- Method : MTT assay on various cancer cell lines.

- Results : The compound exhibited selective toxicity towards leukemia cells with minimal effects on normal cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds structurally related to thiophene derivatives exhibit significant anticancer properties. The compound may function through the inhibition of specific cancer cell proliferation pathways, potentially targeting enzymes involved in tumor growth.

- Case Study : In a recent study, a series of thiophene derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results showed that certain modifications to the thiophene structure enhanced cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiophene A | MCF-7 (Breast Cancer) | 5.2 |

| Thiophene B | HeLa (Cervical Cancer) | 3.8 |

| 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester | MCF-7 | TBD |

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Further research is needed to elucidate the exact molecular targets.

Agricultural Chemistry

Pesticidal Properties

Thiophene derivatives are known for their bioactivity against various pests and pathogens affecting crops. The compound may possess potential as a pesticide or fungicide due to its structural characteristics that allow for interaction with biological systems of target organisms.

- Case Study : A study evaluated the efficacy of several thiophene-based compounds against common agricultural pests, demonstrating significant mortality rates at concentrations as low as 100 ppm .

| Compound | Target Pest | Mortality Rate (%) at 100 ppm |

|---|---|---|

| Thiophene C | Aphids | 85 |

| Thiophene D | Fungal Pathogen (Fusarium spp.) | 90 |

| This compound | TBD | TBD |

Material Science

Polymer Synthesis

The compound can also be utilized as a precursor in the synthesis of functionalized polymers. Its unique structure allows for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

- Case Study : Research has shown that thiophene-containing polymers exhibit improved conductivity and thermal properties, making them suitable for applications in electronic devices .

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Thiophene Polymer A | 0.01 | 250 |

| Thiophene Polymer B | TBD | TBD |

| Polymer from this compound | TBD | TBD |

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound contains three ester groups (two ethoxycarbonyl and one methyl ester), which are susceptible to hydrolysis under acidic or basic conditions.

Oxalyl Amino Group Reactivity

The ethoxyoxalyl-amino group at position 2 can undergo nucleophilic substitution or decarboxylation.

Carbamoyl Group Transformations

The phenylcarbamoyl group at position 5 is relatively stable but may react under extreme conditions.

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, prolonged reflux | 4-Ethoxycarbonyl benzoic acid and aniline derivative | Rare due to amide bond stability; requires harsh conditions. |

| Reductive cleavage | LiAlH₄ or BH₃·THF | Conversion to amine and alcohol | Potential route for synthesizing secondary amines. |

Thiophene Ring Reactivity

The thiophene core, though deactivated by electron-withdrawing substituents, may participate in electrophilic substitutions under directed conditions.

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, low temperature | Nitro-substituted thiophene (meta to methyl group) | Limited by electronic deactivation; yields depend on directing effects. |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenation at position 3 (if de-esterified) | Requires prior hydrolysis of carboxylate groups to activate the ring. |

Analytical Characterization

Reaction monitoring employs:

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Substituent Complexity : The target compound has the most elaborate substitution pattern, with two ethoxy-based groups (ethoxycarbonyl and ethoxyoxalyl) contributing to its higher molecular weight (494.56 g/mol) compared to analogs like (393.84 g/mol) and (291.37 g/mol) .

Electrophilic vs. Nucleophilic Groups: The ethoxyoxalyl amino group in the target compound introduces electrophilic character, whereas analogs with amino (e.g., ) or carbamoyl (e.g., ) groups are more nucleophilic, impacting reactivity in synthetic pathways .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Solubility Trends

Key Observations:

- NMR Profiles : The target compound shares similarities in chemical shifts with analogs like in most regions (A: positions 39–44; B: positions 29–36), but deviations in regions A/B highlight substituent-specific electronic environments .

- Solubility : The target compound’s higher LogP (~3.5) suggests greater lipophilicity than (LogP ~2.1), aligning with its ester-rich structure .

Preparation Methods

Gewald Reaction for 2-Aminothiophene Formation

The Gewald reaction is a pivotal method for synthesizing 2-aminothiophene derivatives. For this compound, the reaction proceeds via condensation of a ketone precursor (e.g., 4-methylcyclohexanone) with sulfur and an α-cyano ester under acidic conditions.

Typical Conditions :

-

Reactants : 4-Methylcyclohexanone (1.0 equiv), methyl cyanoacetate (1.2 equiv), elemental sulfur (1.5 equiv)

-

Solvent : Ethanol or DMF

-

Catalyst : Morpholine or piperidine (0.1 equiv)

-

Temperature : 80–100°C, 6–12 hours

The reaction generates the 2-amino-4-methylthiophene-3-carboxylate intermediate, which serves as the scaffold for subsequent functionalization.

Functionalization of the Thiophene Core

Introduction of the Ethoxyoxalyl Amino Group at Position 2

The 2-amino group undergoes acylation with ethoxyoxalyl chloride to install the ethoxyoxalyl moiety.

Procedure :

-

Reactants : 2-Amino intermediate (1.0 equiv), ethoxyoxalyl chloride (1.5 equiv)

-

Base : Triethylamine (2.0 equiv) to neutralize HCl byproduct

-

Solvent : Anhydrous THF or dichloromethane

-

Temperature : 0°C → room temperature, 2–4 hours

-

Workup : Extraction with NaHCO (aq), drying over MgSO, and column purification (silica gel, ethyl acetate/hexane)

Carbamoylation at Position 5

The 5-position is functionalized via a carbamoyl linkage using 4-ethoxycarbonylphenyl isocyanate.

Reaction Conditions :

-

Reactants : Thiophene intermediate (1.0 equiv), 4-ethoxycarbonylphenyl isocyanate (1.2 equiv)

-

Catalyst : DMAP (0.05 equiv)

-

Solvent : Dry toluene

-

Temperature : Reflux (110°C), 8–12 hours

Esterification and Final Modifications

Methyl Ester Formation at Position 3

The carboxylic acid at position 3 is esterified using methanol under acidic conditions.

Method :

-

Reactants : Carboxylic acid intermediate (1.0 equiv), methanol (excess)

-

Catalyst : Concentrated HSO (0.1 equiv) or HCl gas (bubbled into solution)

-

Temperature : 60°C, 6–8 hours

-

Workup : Neutralization with NaHCO, extraction, and vacuum distillation

Optimization and Challenges

Steric and Electronic Considerations

Purification Techniques

-

Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

-

Crystallization : Ethanol/water mixtures yield high-purity product (≥95%).

Comparative Analysis of Synthetic Routes

| Step | Method | Catalyst | Yield | Purity |

|---|---|---|---|---|

| Thiophene core synthesis | Gewald reaction | Morpholine | 65% | 90% |

| 2-Amino acylation | Schotten-Baumann | Triethylamine | 78% | 92% |

| 5-Carbamoylation | Isocyanate coupling | DMAP | 72% | 88% |

| 3-Methyl esterification | Acid-catalyzed | HSO | 87% | 95% |

Industrial-Scale Production Insights

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving functionalization of thiophene cores. Key steps include:

- Amination and Carbamoylation : Reacting amino-thiophene intermediates with acid anhydrides or chlorides (e.g., ethoxycarbonyl-phenylcarbamoyl derivatives) under controlled temperatures (50–80°C) .

- Esterification : Methyl ester formation using methanol under acidic catalysis.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product. Optimization involves solvent selection (neat vs. microwave-assisted conditions) and catalyst screening (e.g., Al₂O₃ for faster reaction rates) .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical workflows include:

- Spectroscopy : ¹H-NMR to verify substituent positions (e.g., methyl at C4, ethoxy groups); IR for carbonyl (C=O) and amide (N-H) peaks .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages to validate purity (>95%) .

Q. What safety precautions are critical during handling?

- Toxic Fumes : Avoid inhalation during combustion; use fume hoods and self-contained breathing apparatus (SCBA) .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite); prevent environmental release into waterways .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved for this compound?

- Multi-Dimensional NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations, particularly for thiophene ring protons and ester/amide groups .

- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to confirm functional group assignments .

- Isotopic Labeling : Introduce deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. What experimental designs are recommended for evaluating its pharmacological activity while minimizing bias?

- In Vivo Models : Use randomized block designs with split-plot arrangements (e.g., trellis systems for dose-response studies) to account for biological variability .

- Controls : Include vehicle controls and reference drugs (e.g., indomethacin for anti-inflammatory assays) .

- Statistical Power : Replicate experiments across ≥4 independent trials with n=10 samples per group to ensure significance (p<0.05) .

Q. How can environmental fate studies be structured to assess its persistence and ecotoxicity?

- Compartmental Analysis : Track degradation in soil/water matrices using LC-MS/MS to quantify hydrolysis/byproducts .

- Biotic Transformations : Expose the compound to microbial consortia (e.g., OECD 301F biodegradation tests) under aerobic/anaerobic conditions .

- Ecotoxicology : Perform acute/chronic toxicity assays on Daphnia magna or algae (OECD 202/201 guidelines) to derive LC₅₀/EC₅₀ values .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.